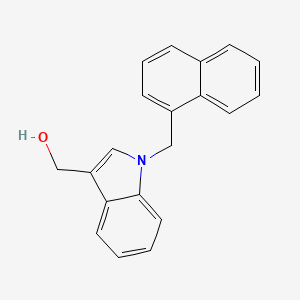
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol: is an organic compound that features a naphthalene ring and an indole moiety connected via a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a catalyst such as FeCl3 in an ethanol solvent, which facilitates the formation of the desired product through a [2 + 2] cycloaddition/1,6-conjugate addition cascade .
Industrial Production Methods
the principles of green chemistry and atom economy are often applied to develop efficient and sustainable synthetic routes for such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the naphthalene or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(1H-Indol-3-yl)-1-naphthalen-1-yl-propenone
- 3-Naphthalen-1-yl-1-(4-piperidin-1-yl-phenyl)-propenone
- 3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone
Uniqueness
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol is unique due to its specific structural features, which combine the properties of both naphthalene and indole rings.
Propriétés
Formule moléculaire |
C20H17NO |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
[1-(naphthalen-1-ylmethyl)indol-3-yl]methanol |
InChI |
InChI=1S/C20H17NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13,22H,12,14H2 |
Clé InChI |
IUHCFJUQAXVSLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
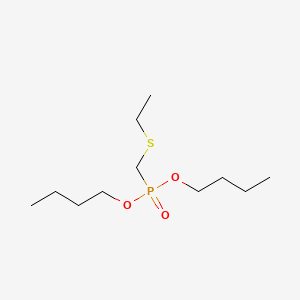
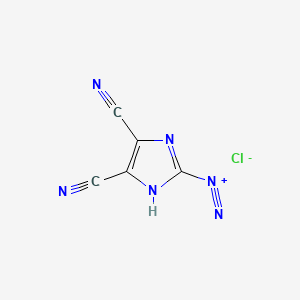
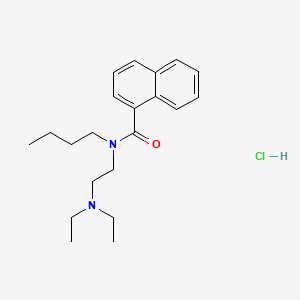
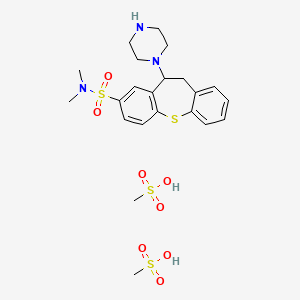
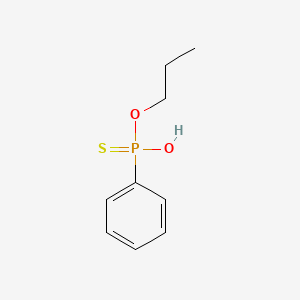
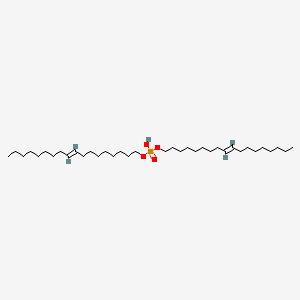
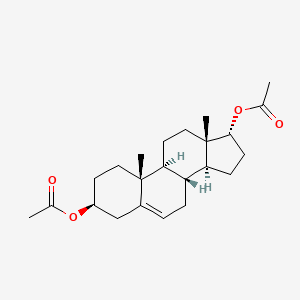
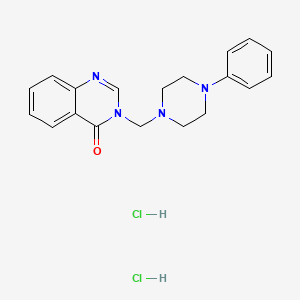
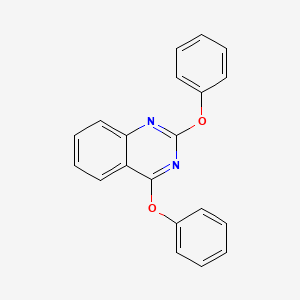
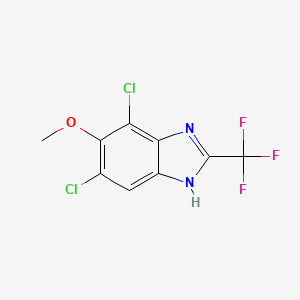
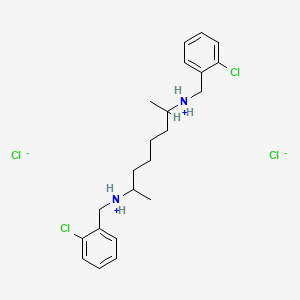
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)

